molecular formula C18H17NO4S B2808003 methyl 4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291871-11-8

methyl 4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2808003
CAS RN: 1291871-11-8
M. Wt: 343.4
InChI Key: WYJXWYHAMZUZDB-UHFFFAOYSA-N
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Description

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

Thiazine derivatives can be synthesized through various methods. For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .


Molecular Structure Analysis

The molecular structure of thiazine derivatives can vary greatly depending on the specific compound. For example, thiophene 1-oxides and thiophene 1,1-dioxides are compounds of great importance in the field of heterocyclic and heteroatom chemistry .


Chemical Reactions Analysis

Thiophene 1-oxides and thiophene 1,1-dioxides can undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives can vary greatly depending on the specific compound. For example, the free acid form of some thiazine derivatives is poorly soluble in water .

Scientific Research Applications

Functional Molecular Materials

The compound’s structure, containing the 1,2,5-thiadiazole 1,1-dioxide motif, makes it relevant in the field of functional molecular materials. Researchers have studied its preparation, structure, reactivity, and physicochemical properties . Notably:

Other Uses

Beyond the mentioned fields, literature reports additional applications:

Mechanism of Action

The mechanism of action of thiazine derivatives can vary depending on the specific compound and its biological target. For example, some thiazine derivatives have been found to be useful as agonists of the TPO receptor, particularly in enhancing platelet production .

Future Directions

Thiazine derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have potential applications in various fields, including medicinal chemistry, synthetic chemistry, and material sciences .

properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-8-9-14(10-13(12)2)19-11-17(18(20)23-3)24(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXWYHAMZUZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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